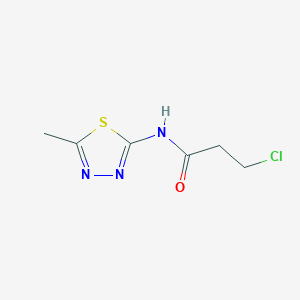

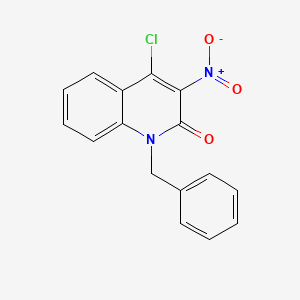

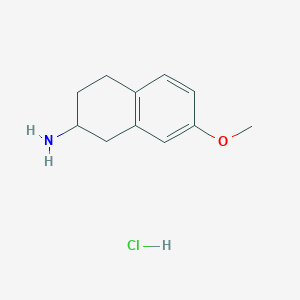

![molecular formula C19H20ClF3N2O B3036709 1-(3-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 400075-67-4](/img/structure/B3036709.png)

1-(3-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chlorophenyl group, trifluoromethyl group, and piperazine ring. Researchers have employed various synthetic routes, such as radical trifluoromethylation techniques . These methods are crucial for accessing the desired structure efficiently.

Scientific Research Applications

Synthesis Techniques and Optimizations

The synthesis of structurally related compounds involves optimizing technological parameters like raw material ratio, reaction time, and temperature. For instance, certain piperazine-based compounds were synthesized with an optimized mole ratio and temperature to achieve a high yield of 88.5% (Wang Jin-peng, 2013). Moreover, various aminomethylation processes have been used to create piperazine-based tertiary amino alcohols, highlighting the versatility of synthesis techniques (N. Hakobyan et al., 2020).

Antitumor Activities

Piperazine compounds have shown promising results in antitumor activities. Specific derivatives have been synthesized and tested for their potential anticancer activities, with some compounds demonstrating significant antiproliferative effects comparable to well-known anticancer drugs (L. Yurttaş et al., 2014). This indicates the potential of these compounds in developing new therapeutic strategies against cancer.

Allosteric Enhancer Properties

Certain piperazine derivatives have been evaluated for their role as allosteric enhancers of the A1 adenosine receptor. The nature of substituents on these compounds significantly influences their allosteric enhancer activity, showing the potential for tailored drug development based on receptor targeting (R. Romagnoli et al., 2008).

Pharmacologically Relevant Properties

A novel antifungal compound from the 1,2,4-triazole class, structurally similar to the compound , has been synthesized and characterized. Its solubility in different solvents and thermodynamic parameters were thoroughly studied, indicating the importance of understanding physicochemical properties in drug development (T. Volkova et al., 2020).

Antimicrobial and Cytotoxic Activities

Azole-containing piperazine derivatives have been synthesized and tested for their antibacterial, antifungal, and cytotoxic activities. The results showed that most compounds exhibited moderate to significant activities, emphasizing the potential of these compounds in treating various infections and diseases (Lin-Ling Gan et al., 2010).

properties

IUPAC Name |

1-(3-chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N2O/c20-16-5-1-3-14(11-16)18(26)13-24-7-9-25(10-8-24)17-6-2-4-15(12-17)19(21,22)23/h1-6,11-12,18,26H,7-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYOMQJJVQWXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC(=CC=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

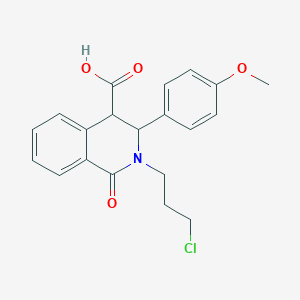

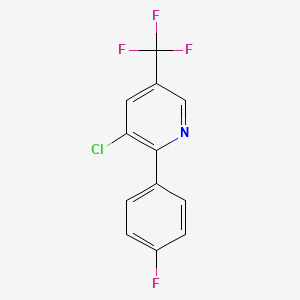

![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)

![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)